molecular formula C19H14ClN3O3S B12179761 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide

Cat. No.: B12179761
M. Wt: 399.9 g/mol
InChI Key: ODBQBVDJDYAKHE-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenoxy group with a thiazoloquinoline moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the chlorophenoxy intermediate: This step involves the reaction of 2-chlorophenol with an appropriate acylating agent to form the chlorophenoxy derivative.

    Synthesis of the thiazoloquinoline core: This step involves the cyclization of a suitable precursor to form the thiazoloquinoline ring system.

    Coupling of the intermediates: The final step involves the coupling of the chlorophenoxy intermediate with the thiazoloquinoline core under specific reaction conditions to form the target compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and other biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor binding: It may interact with specific receptors on the surface of cells, modulating their signaling pathways and cellular responses.

    DNA/RNA interactions: The compound could potentially bind to nucleic acids, affecting gene expression and other genetic processes.

Comparison with Similar Compounds

2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenoxy)-N-(quinolin-2-ylidene)acetamide: This compound lacks the methoxy and thiazolo groups, making it less complex and potentially less bioactive.

    2-(2-chlorophenoxy)-N-[(2Z)-5-methoxyquinolin-2(1H)-ylidene]acetamide: This compound lacks the thiazolo group, which may affect its chemical reactivity and biological activity.

    2-(2-chlorophenoxy)-N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]ethanamide: This compound has a different acyl group, which may influence its properties and applications.

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H14ClN3O3S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-(5-methoxy-[1,3]thiazolo[4,5-f]quinolin-2-yl)acetamide

InChI

InChI=1S/C19H14ClN3O3S/c1-25-14-9-15-18(11-5-4-8-21-17(11)14)23-19(27-15)22-16(24)10-26-13-7-3-2-6-12(13)20/h2-9H,10H2,1H3,(H,22,23,24)

InChI Key

ODBQBVDJDYAKHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C1N=CC=C3)N=C(S2)NC(=O)COC4=CC=CC=C4Cl

Origin of Product

United States

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